Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-

概要

説明

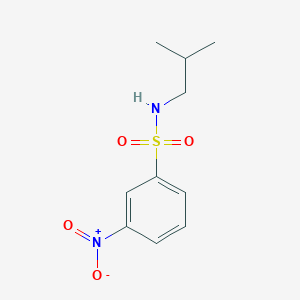

Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- includes a nitro group at the third position of the benzene ring and an N-(2-methylpropyl) substituent on the sulfonamide nitrogen

準備方法

The synthesis of Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Nitrobenzenesulfonyl chloride+2-Methylpropylamine→Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-+HCl

The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

化学反応の分析

Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. For example, the sulfonamide nitrogen can be alkylated using alkyl halides in the presence of a base.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the sulfonamide group, forming N-oxides.

Common reagents and conditions used in these reactions include hydrogen gas with palladium on carbon for reduction, alkyl halides with a base for substitution, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions include the corresponding amines, N-alkylated sulfonamides, and N-oxides.

科学的研究の応用

Medicinal Chemistry

Benzenesulfonamide derivatives are extensively studied for their biological activities, particularly as:

- Antibacterial Agents : The compound exhibits properties that can inhibit bacterial growth by interfering with essential bacterial enzymes. Its mechanism often involves mimicking natural substrates to disrupt bacterial metabolism.

- Carbonic Anhydrase Inhibitors : Research indicates that benzenesulfonamides can inhibit carbonic anhydrases (CAs), which play crucial roles in physiological processes. For instance, studies have shown that certain derivatives exhibit selectivity towards specific isoforms of CAs, suggesting potential therapeutic applications in treating conditions like glaucoma and epilepsy .

Antitumor Activity

Recent studies have highlighted the potential of benzenesulfonamide derivatives to induce apoptosis in cancer cell lines. For example, compounds similar to benzenesulfonamide have demonstrated significant anti-tumor activity against breast cancer cell lines (MDA-MB-231) by inducing cell death through apoptosis pathways .

Industrial Applications

Beyond medicinal uses, benzenesulfonamide compounds are involved in:

- Dyes and Pigments Production : Their chemical properties enable them to serve as intermediates in synthesizing various dyes and pigments.

- Chemical Synthesis : They are utilized as building blocks in the synthesis of more complex organic molecules due to their reactivity patterns.

Cardiovascular Effects Study

A study evaluated the effects of benzenesulfonamide derivatives on isolated rat hearts. The results indicated that specific compounds significantly decreased perfusion pressure compared to controls. Notably, a derivative showed a marked reduction in coronary resistance (p = 0.05), indicating potential cardiovascular benefits.

| Compound Name | Dose (nM) | Perfusion Pressure Change | Coronary Resistance Change |

|---|---|---|---|

| Control | - | - | - |

| Benzenesulfonamide | 0.001 | Decreased | Increased |

| 4-Aminoethyl Derivative | 0.001 | Significant Decrease | Significant Decrease |

Docking Studies

Theoretical docking studies have been conducted to predict interactions between benzenesulfonamide derivatives and calcium channel proteins. These studies suggest that specific structural features enhance binding affinity, indicating their potential as calcium channel antagonists .

作用機序

The mechanism of action of Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate and protons, affecting various physiological processes, including intraocular pressure regulation and pH balance in tissues .

類似化合物との比較

Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- can be compared with other benzenesulfonamide derivatives, such as:

Benzenesulfonamide, N-(2-methylpropyl)-: Lacks the nitro group, which may result in different reactivity and biological activity.

Benzenesulfonamide, N-(2-methylpropyl)-4-nitro-: Has the nitro group at the fourth position, which can influence its chemical properties and interactions with biological targets.

Benzenesulfonamide, N-(2-methylpropyl)-2-nitro-: The nitro group at the second position can lead to different steric and electronic effects compared to the third position.

The uniqueness of Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- lies in the specific positioning of the nitro group, which can significantly impact its chemical reactivity and biological activity compared to its analogs.

生物活性

Benzenesulfonamide, N-(2-methylpropyl)-3-nitro-, is an organic compound belonging to the sulfonamide class, characterized by its benzenesulfonamide core and the presence of a nitro group and an isopropyl substituent. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of carbonic anhydrases and its potential applications in cancer therapy and antimicrobial treatments.

Structural Characteristics

The structural formula of Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- can be represented as follows:

This structure allows for various interactions with biological targets, enhancing its therapeutic potential.

- Inhibition of Carbonic Anhydrases :

- Antimicrobial Activity :

- Induction of Apoptosis :

Case Studies

- Antileishmanial Activity : A study on a related sulfonamide demonstrated its effectiveness against Leishmania donovani, showing a 50% inhibitory concentration (IC50) of 38.5 µg/mL against promastigotes and 86.4 µg/mL against intracellular amastigotes. The treatment led to increased levels of reactive oxygen species (ROS) and Th1 cytokines, indicating a robust immune response .

- Anti-inflammatory Effects : In vivo studies have shown that certain benzenesulfonamide derivatives significantly reduce carrageenan-induced paw edema in rats, achieving inhibition rates of up to 94.69% at optimal concentrations .

Biological Activity Evaluation

特性

IUPAC Name |

N-(2-methylpropyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-8(2)7-11-17(15,16)10-5-3-4-9(6-10)12(13)14/h3-6,8,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEHHZRWGMPOJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404644 | |

| Record name | Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-73-3 | |

| Record name | N-(2-Methylpropyl)-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89840-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-(2-methylpropyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。